![molecular formula C9H13BO4S B2663194 3-(Isopropanesulfonyl)phenylboronic acid CAS No. 1318768-42-1](/img/structure/B2663194.png)
3-(Isopropanesulfonyl)phenylboronic acid
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Overview
Description
3-(Isopropanesulfonyl)phenylboronic acid is a chemical compound with the CAS Number: 1318768-42-1 . It has a molecular weight of 228.08 and its molecular formula is C9H13BO4S . The IUPAC name for this compound is (3-(isopropylsulfonyl)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of 3-(Isopropanesulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropanesulfonyl group .Chemical Reactions Analysis
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, are known for their role in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
Sensing Applications
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . The key interaction of boronic acids with diols allows their utility in homogeneous assays or heterogeneous detection . For instance, electropolymerised 3-aminophenylboronic acid was used for the impedimetric detection of dopamine .
Biological Labelling
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them useful in biological research and medical applications.
Protein Manipulation and Modification
The interaction of boronic acids with proteins has been an area of particular growth . They can be used for protein manipulation and modification, which is crucial in biological and biochemical research.
Separation Technologies
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, have been used in separation technologies . They have been employed as building materials for microparticles for analytical methods .
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . Their unique properties and interactions make them valuable in the creation of new drugs and treatments.
Enrichment of cis-diol Containing Molecules
Phenylboronic acid (PBA)-functionalized polymers, such as 3-(Isopropanesulfonyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules . These polymers show a high binding affinity and capacity to adenosine and catechol .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes.
Electrophoresis of Glycated Molecules
Boronic acids have also been used for electrophoresis of glycated molecules . This can be useful in the analysis and study of these molecules.
Future Directions
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, have shown potential in various fields of research. For example, they have been used in the design of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . As the understanding of the unique chemistry of boronic acids continues to grow, it is likely that new applications and research directions will continue to emerge.
properties
IUPAC Name |
(3-propan-2-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXSDARQWGOCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropanesulfonyl)phenylboronic acid |
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